molecular formula C12H19N5 B11738821 [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738821
M. Wt: 233.31 g/mol
InChI Key: AIBLKXMVWSJCGY-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with methyl and propyl groups, connected via a methylene bridge to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, often through a Mannich reaction involving formaldehyde and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • [(1-methyl-1H-pyrazol-3-yl)methyl][(1-butyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-3-7-17-12(4-6-14-17)10-13-9-11-5-8-16(2)15-11/h4-6,8,13H,3,7,9-10H2,1-2H3

InChI Key

AIBLKXMVWSJCGY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

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